An In-depth Technical Guide to 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid
An In-depth Technical Guide to 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid (CAS Number: 1342382-45-9) is a heterocyclic aromatic carboxylic acid that has emerged as a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] Its structure uniquely combines three key pharmacophoric elements: a fluorinated phenyl ring, a carboxylic acid group, and an N-methylated pyrazole moiety. This strategic combination offers medicinal chemists a versatile scaffold for creating novel compounds with tailored biological activities.
The fluorine substituent can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties (such as pKa and lipophilicity) of the final compound.[2] The pyrazole nucleus is a cornerstone of numerous approved drugs, known for its wide range of therapeutic properties, including activity as kinase inhibitors and antibacterial agents.[3][4] Finally, the carboxylic acid provides a convenient synthetic handle for further derivatization, most commonly through amide bond formation, allowing for the exploration of diverse chemical space. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this important synthetic intermediate.
Physicochemical and Structural Properties
A summary of the key identifiers and physicochemical properties for 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid is presented below. While comprehensive experimental data such as melting point and pKa are not widely published, the provided data is based on information from chemical suppliers and computational models.
| Property | Value | Source |
| CAS Number | 1342382-45-9 | [1] |
| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |
| Molecular Weight | 220.20 g/mol | [5] |
| IUPAC Name | 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid | [1] |
| SMILES | CN1N=CC=C1C1=CC=C(F)C(C(=O)O)=C1 | [1] |
| InChI Key | YPWUXEVQWHKMPR-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [5] |
| LogP (calculated) | 1.49 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Note: Experimental data for properties like melting point, solubility, and pKa are not consistently available in public literature. Researchers should perform their own characterization.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid is not extensively detailed in peer-reviewed journals. However, based on its structure, the most logical and industrially scalable approach is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide variety of functional groups.[6]
The proposed pathway involves the coupling of a boronic acid (or boronate ester) derivative of one of the heterocyclic components with a halide of the other. Two primary disconnections are feasible, as illustrated below.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.[6][7] Optimization of catalyst, base, solvent, and temperature may be required.
Route A: (5-Bromo-2-fluorobenzoic acid + 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
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Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-fluorobenzoic acid (1.0 eq.), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1-1.5 eq.), and a suitable base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 eq.).
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Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
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Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reactivity and Application in Drug Discovery
The chemical reactivity of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid is dominated by its carboxylic acid function, which can readily undergo esterification or amidation. The aromatic ring system can participate in electrophilic aromatic substitution, although the directing effects of the fluorine, carboxylic acid, and pyrazole substituents will influence the regioselectivity.
The true value of this compound lies in its role as a scaffold for building more complex drug candidates, particularly kinase inhibitors. The pyrazole ring is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region in the ATP-binding site.[8][9]
Caption: Synthetic logic for utilizing the title compound in drug discovery.
The combination of the pyrazole and the substituted benzoic acid is a common feature in inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical targets in oncology.[3] Furthermore, pyrazole-containing compounds have been investigated as potent antibacterial agents, suggesting another promising avenue for the application of this scaffold.[4]
Safety and Handling
As a laboratory chemical, 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid should be handled with appropriate care, following standard laboratory safety procedures. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information: [1]
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Pictogram:
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GHS07 (Harmful/Irritant)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Conclusion
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid is a strategically designed building block with significant potential for the discovery of novel therapeutic agents. Its constituent parts—a fluorinated aromatic ring, a pyrazole heterocycle, and a carboxylic acid handle—provide a robust platform for generating libraries of compounds for screening against various biological targets, most notably protein kinases. While detailed public data on its synthesis and characterization is sparse, its structure strongly suggests a straightforward synthesis via modern cross-coupling chemistry. For researchers in medicinal chemistry and drug development, this compound represents a valuable and versatile tool for accessing novel chemical matter with high therapeutic potential.
References
- Harris, P. A., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry.
- Norman, M. H., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 5984-7.
- Alam, M. A., et al. (2019). Synthesis and antimicrobial studies of azomethine and N-arylamine derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-methicillin-resistant Staphylococcus aureus agents.
- Merz, S., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(1).
-
PubChem. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Available at: [Link].
- Nassar, M. Y., et al. (2023).
- Google Patents. Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. WO2022056100A1.
- Sreenivasa, S., et al. (2013). 2-[5-(2-Fluoro-phen-yl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E, 69(Pt 2), o176.
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Google Patents. Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][4][8]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. WO2023118092A1. Available at: .
- Google Patents. Fluorophenyl pyrazol compounds. WO2015094913A1.
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PubChem Patents. Tablet Formulation Of 2-Fluoro-N-Methyl-4-[ 7- ( Quinolin-6-Ylmethyl) Imidazo [1,2-B][3][8][9] Triazin-2-YL] Benzamide. US-2017231997-A1. Available at: [Link].
- Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2.
- Ramirez, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.
- Singh, R. P., et al. (2010). Significance of Fluorine in Medicinal Chemistry: A Review.
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